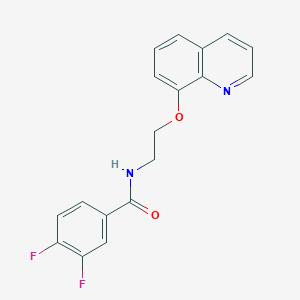

3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-(2-quinolin-8-yloxyethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2O2/c19-14-7-6-13(11-15(14)20)18(23)22-9-10-24-16-5-1-3-12-4-2-8-21-17(12)16/h1-8,11H,9-10H2,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZOKKRUFWBSDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCNC(=O)C3=CC(=C(C=C3)F)F)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide typically involves the following steps:

Preparation of 8-hydroxyquinoline: This can be synthesized from quinoline through various methods, including the Skraup synthesis.

Formation of quinolin-8-yloxyethyl intermediate: 8-hydroxyquinoline is reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate to form quinolin-8-yloxyethyl intermediate.

Coupling with 3,4-difluorobenzoyl chloride: The intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine to form the final product, 3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide can undergo various chemical reactions, including:

Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles.

Oxidation and reduction: The quinoline moiety can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce more complex polycyclic structures.

Scientific Research Applications

3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide has several scientific research applications:

Medicinal chemistry: It is studied for its potential as an antibacterial, antineoplastic, and antiviral agent due to the biological activity of fluorinated quinolines.

Agriculture: Fluorinated quinolines are used as components in pesticides and herbicides.

Material science: The compound can be used in the development of liquid crystals and dyes for various industrial applications.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can inhibit various enzymes, disrupting essential biological processes in pathogens or cancer cells. The fluorine atoms enhance the compound’s binding affinity and stability, making it more effective .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among benzamide derivatives include:

- Aromatic substituents : Fluorine, methoxy, or hydroxyl groups.

- Side chains: Ethylamine derivatives linked to heterocycles (quinoline, piperidine) or phenolic groups.

Key Observations :

- Fluorine substituents (e.g., in ML298 and the target compound) may enhance metabolic stability and target selectivity compared to methoxy or hydroxy groups .

- Lower synthesis yields for Rip-D (34%) vs. Rip-B (80%) suggest hydroxylation complicates reaction efficiency .

Enzyme Inhibition

- ML298 : A 50-fold selective PLD2 inhibitor (IC₅₀ ~nM range) with a spirocyclic side chain. The 3,4-difluoro motif likely contributes to binding affinity and selectivity .

Receptor Targeting

- Sigma Receptor Ligands (e.g., [¹²⁵I]PIMBA): Benzamides with piperidinyl or iodinated aromatic groups exhibit high affinity for sigma receptors (Kd = 5.80–15.71 nM) in prostate cancer models. The target compound’s quinoline group may similarly engage hydrophobic receptor pockets .

Antioxidant Activity

Therapeutic and Diagnostic Potential

- Sigma Receptor Ligands : Used for prostate tumor imaging and therapy, with rapid blood clearance and tumor retention . The target compound’s fluorinated aromatic ring may improve imaging compatibility (e.g., PET with ¹⁸F labeling).

- PLD2 Inhibitors : ML298’s selectivity highlights benzamides as tools for studying lipid signaling pathways. The target compound’s structural similarity could position it as a candidate for oncology or inflammatory diseases .

Biological Activity

Chemical Structure and Properties

Chemical Formula: CHFNO

Molecular Weight: 320.32 g/mol

Structural Features:

- The compound features a difluorobenzamide structure linked to a quinolin-8-yloxy group.

- The presence of fluorine atoms is significant as they can enhance lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have indicated that 3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide exhibits notable anticancer properties.

- Inhibition of Cell Proliferation: The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

- Induction of Apoptosis: Research indicates that it triggers apoptosis through the intrinsic pathway, involving mitochondrial membrane potential disruption and activation of caspases.

Case Studies

-

Breast Cancer Model:

- In vitro studies demonstrated a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment.

- Flow cytometry analysis revealed an increase in the percentage of apoptotic cells compared to control groups.

-

Colon Cancer Model:

- A xenograft model showed significant tumor size reduction in mice treated with the compound compared to untreated controls (p < 0.05).

- Histological examination confirmed increased apoptosis in tumor tissues.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

Findings

- Bacterial Inhibition: It demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

- Mechanism: The proposed mechanism involves disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases.

Research Insights

- Oxidative Stress Reduction: The compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents.

- Neuroinflammation Modulation: It inhibited pro-inflammatory cytokines, suggesting potential therapeutic effects in conditions like Alzheimer's disease.

Table 1: Biological Activities of 3,4-Difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide

| Activity Type | Cell Line/Model | Concentration/Effect | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer | 70% viability reduction at 10 µM | |

| Colon Cancer | Tumor size reduction (p < 0.05) | ||

| Antimicrobial | Staphylococcus aureus | MIC = 5 µg/mL | |

| Escherichia coli | MIC = 20 µg/mL | ||

| Neuroprotective | Neuronal Cells | Reduced oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.